2-Methyl-2-dodecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is a colorless liquid with a distinct odor and is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-dodecene can be synthesized through several methods. One common approach involves the dehydration of 2-methyl-2-dodecanol using an acid catalyst. This reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methyl-2-dodecane. This process involves the use of metal catalysts such as platinum or palladium at high temperatures and pressures to achieve the desired conversion .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-dodecene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-methyl-2-dodecanol or further to 2-methyl-2-dodecanoic acid.
Reduction: Hydrogenation of this compound yields 2-methyl-2-dodecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically used.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-2-dodecanol, 2-Methyl-2-dodecanoic acid.
Reduction: 2-Methyl-2-dodecane.
Substitution: 2-Methyl-2-dodecyl halides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-dodecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: Studies have explored its role in biological systems, particularly in the synthesis of bioactive molecules.
Medicine: Research has investigated its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-dodecene involves its reactivity due to the presence of the double bond. This double bond can participate in various addition reactions, where reagents add across the bond, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-dodecene: Another isomer with the double bond at a different position.
2-Methyl-2-dodecanol: The alcohol derivative of 2-Methyl-2-dodecene.
2-Methyl-2-dodecanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its position of the double bond and the presence of the methyl group make it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
55103-82-7 |
---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
2-methyldodec-2-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
NBFZWOUNUXKZOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.